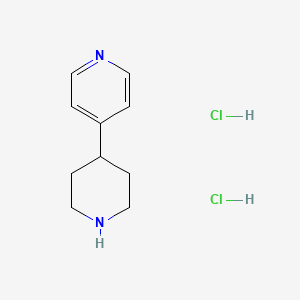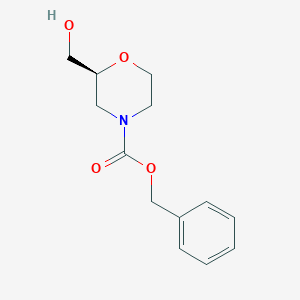![molecular formula C13H12N2O2 B3103411 (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid CAS No. 143945-86-2](/img/structure/B3103411.png)
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
概要
説明
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(imidazol-1-ylmethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The propenoic acid moiety can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but lacks the propenoic acid moiety.
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: Contains additional carboxylate groups and is used in MOF synthesis.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Features a ketone group instead of the propenoic acid moiety.
Uniqueness
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to the presence of both the imidazole ring and the propenoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)


![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)





![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
